Adrenochrome guanylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La désoxyaconitine est un alcaloïde diterpénoïde présent principalement dans les racines d’espèces d’Aconitum, telles qu’Aconitum carmichaeli. Elle est connue pour ses propriétés neurotoxiques et cardiotoxiques puissantes. La formule moléculaire du composé est C34H47NO10 et sa masse moléculaire est de 629,74 g/mol . La désoxyaconitine est un solide cristallin blanc avec un point de fusion de 177-180 °C et un point d’ébullition de 680,6 °C à 760 mmHg .

Méthodes De Préparation

La désoxyaconitine peut être synthétisée par différentes méthodes, notamment l’extraction de sources naturelles et la synthèse chimique. Le processus d’extraction implique l’isolement du composé des racines des espèces d’Aconitum à l’aide de solvants tels que le méthanol ou l’éthanol, suivi d’une purification par chromatographie .

En synthèse chimique, la désoxyaconitine peut être préparée en modifiant l’aconitine, un autre alcaloïde diterpénoïde. Cela implique des réactions de réduction sélective et d’acétylation dans des conditions contrôlées . Les méthodes de production industrielle impliquent généralement des processus d’extraction et de purification à grande échelle pour obtenir de la désoxyaconitine de haute pureté à des fins de recherche et de médecine .

Analyse Des Réactions Chimiques

Key Steps:

-

Oxidation of Epinephrine : Adrenochrome is first produced via oxidation of epinephrine using agents like silver oxide (Ag₂O) or potassium ferricyanide .

-

Condensation Reaction : Adrenochrome reacts with aminoguanidine nitrate in acidic conditions (pH 2.0–5.3), forming a Schiff base intermediate.

-

Crystallization : The product precipitates as orange crystals when alkalized with NaOH or NH₃ .

Reaction Mechanism:

The ketone group of adrenochrome reacts with the NH group of aminoguanidine, forming a hydrazone bond. This is facilitated by protonation of the carbonyl oxygen under acidic conditions .

pH-Dependent Reaction Yield

The reaction efficiency is highly sensitive to pH. Studies show optimal yields (85–90%) occur at pH 2.5–4.2 , while deviations reduce output due to adrenochrome decomposition or incomplete reaction .

| pH Range | Yield (%) | Observations |

|---|---|---|

| <2.5 | 20–40 | Adrenochrome dissolution dominates |

| 2.5–4.2 | 85–90 | Maximum product crystallization |

| 4.2–5.3 | 60–75 | Partial decomposition of intermediates |

| >5.3 | <10 | Rapid adrenochrome degradation |

Data adapted from patent US3445478A .

Stability and Decomposition

This compound exhibits instability under alkaline conditions or prolonged exposure to light:

-

Alkaline Hydrolysis : At pH >7, the compound degrades into adrenochrome and aminoguanidine , confirmed via HPLC analysis .

-

Oxidative Polymerization : In the presence of oxygen, it undergoes polymerization to form melanin-like pigments, a pathway shared with adrenochrome .

Redox Reactivity

The compound participates in redox reactions due to its quinoid structure:

-

Reduction : Reacts with ascorbic acid or glutathione, reverting to leuco-adrenochrome (colorless form) .

-

Oxidation : Forms reactive intermediates in the presence of cytochrome P450 enzymes, though this is less studied compared to adrenochrome .

Catalytic and Inhibitory Interactions

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Scientific Research Applications

AGH has garnered attention for its diverse applications in scientific research, particularly in the fields of hematology and oncology.

Radioprotection

- Recovery from Radiation-Induced Leukopenia : AGH has been shown to enhance recovery from radiation-induced leukopenia in animal models, particularly in mice and rabbits. Studies indicate that it increases the survival rate of hematopoietic progenitor cells following radiation exposure .

Hemostatic Agent

- Blood Clotting : AGH exhibits superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm . This makes it a promising candidate for treating bleeding disorders.

Cancer Research

- Enhancing Natural Killer Cell Activity : In cancer research, AGH has been investigated for its potential to enhance the activity of natural killer (NK) cells, which play a critical role in tumor surveillance and destruction . Clinical studies suggest that AGH may improve outcomes in patients undergoing radiotherapy for cancer by reducing chromosomal aberrations .

Case Studies and Research Findings

Several studies have documented the effects and applications of AGH:

- Radioprotection Studies : Research indicates that AGH significantly accelerates recovery from leukopenia induced by radiation therapy in both animal models and preliminary human trials .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of AGH as a supportive treatment in cancer patients undergoing radiotherapy, focusing on its ability to mitigate side effects such as leukopenia and improve overall treatment outcomes .

Mécanisme D'action

La désoxyaconitine exerce ses effets en interagissant avec les canaux sodium dépendants du voltage dans les cellules nerveuses et musculaires. Elle se lie à ces canaux, provoquant une activation prolongée et empêchant la repolarisation normale. Cela conduit à une augmentation de l’afflux d’ions sodium, entraînant une hyperexcitabilité et des effets neurotoxiques et cardiotoxiques ultérieurs . L’action du composé est en partie médiée par les récepteurs k-opioïdes, qui contribuent à ses propriétés analgésiques .

Comparaison Avec Des Composés Similaires

La désoxyaconitine est structurellement similaire à d’autres alcaloïdes diterpénoïdes tels que l’aconitine, la mésaconitine et l’hypaconitine. Elle est unique dans ses groupes fonctionnels spécifiques et sa stéréochimie, qui contribuent à ses propriétés pharmacologiques distinctes .

Aconitine : Connue pour ses effets cardiotoxiques puissants et son utilisation en médecine traditionnelle.

Mésaconitine : Présente de fortes propriétés analgésiques et est utilisée dans la gestion de la douleur.

Hypaconitine : Similaire à l’aconitine, mais avec des profils de toxicité et des applications thérapeutiques différents.

L’unicité de la désoxyaconitine réside dans ses interactions spécifiques avec les canaux sodium et les récepteurs k-opioïdes, ce qui en fait un composé précieux pour la recherche et l’utilisation thérapeutique potentielle .

Activité Biologique

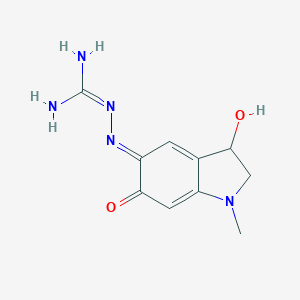

Adrenochrome guanylhydrazone (AGH) is a derivative of adrenochrome, a compound produced through the oxidation of adrenaline (epinephrine). This article explores the biological activity of AGH, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H13N5O2

- Molecular Weight : Approximately 233.24 g/mol

- CAS Number : 54-06-8

AGH is characterized by its guanylhydrazone moiety, which enhances its stability and biological activity compared to its parent compound, adrenochrome.

AGH exhibits various biological activities, primarily attributed to its interaction with different biological systems:

- Antioxidant Activity : AGH has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Hemostatic Properties : Similar to adrenochrome monoaminoguanidine mesilate, AGH may possess hemostatic properties, aiding in blood clotting and stabilizing capillaries. This is particularly relevant in clinical settings where rapid hemostasis is required .

- Antitumor Activity : Preliminary studies suggest that AGH may inhibit tumor cell respiration, indicating potential antitumor effects. This could be significant for cancer therapies aimed at reducing tumor growth and metastasis .

Biological Activity Data

A summary of the biological activities and effects observed in studies involving AGH is presented in the following table:

Case Studies and Research Findings

- Study on Hemostasis : A study conducted on rabbits demonstrated that AGH significantly improved hemostatic outcomes compared to control groups. The compound was administered during surgical procedures, resulting in reduced bleeding and faster clot formation .

- Radiation Protection : Research has indicated that AGH may protect against radiation-induced damage. In a clinical trial involving patients undergoing radiation therapy for cervical cancer, AGH administration resulted in a notable decrease in chromosomal aberrations and improved recovery from leukopenia .

- Antitumor Effects : A laboratory study explored the effects of AGH on various cancer cell lines. Results showed that AGH inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Propriétés

Numéro CAS |

1214-74-0 |

|---|---|

Formule moléculaire |

C10H13N5O2 |

Poids moléculaire |

235.24 g/mol |

Nom IUPAC |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |

InChI |

InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |

Clé InChI |

IUCXVORPVOMKHU-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |

SMILES isomérique |

CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |

SMILES canonique |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.